1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine
Brand Name: Vulcanchem
CAS No.: 1629218-99-0
VCID: VC2827654
InChI: InChI=1S/C15H30N4/c1-17-10-12-19(13-11-17)15-4-8-18(9-5-15)14-2-6-16-7-3-14/h14-16H,2-13H2,1H3
SMILES: CN1CCN(CC1)C2CCN(CC2)C3CCNCC3
Molecular Formula: C15H30N4
Molecular Weight: 266.43 g/mol

1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

CAS No.: 1629218-99-0

Cat. No.: VC2827654

Molecular Formula: C15H30N4

Molecular Weight: 266.43 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine - 1629218-99-0

Specification

CAS No. 1629218-99-0
Molecular Formula C15H30N4
Molecular Weight 266.43 g/mol
IUPAC Name 1-methyl-4-(1-piperidin-4-ylpiperidin-4-yl)piperazine
Standard InChI InChI=1S/C15H30N4/c1-17-10-12-19(13-11-17)15-4-8-18(9-5-15)14-2-6-16-7-3-14/h14-16H,2-13H2,1H3
Standard InChI Key VVNRVKMOTTTYKS-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2CCN(CC2)C3CCNCC3
Canonical SMILES CN1CCN(CC1)C2CCN(CC2)C3CCNCC3

Introduction

IdentifierValue
CAS Number1629218-99-0
PubChem CID53384439
InChI KeyVVNRVKMOTTTYKS-UHFFFAOYSA-N
SMILESCN1CCN(CC1)C1CCN(CC1)C1CCNCC1
IUPAC Name1-methyl-4-(1-piperidin-4-ylpiperidin-4-yl)piperazine
Molecular FormulaC₁₅H₃₀N₄

Synonyms include 4-(4-methylpiperazin-1-yl)-1,4'-bipiperidine and 1-methyl-4-(1,4'-bipiperidin-4-yl)piperazine .

Synthesis and Manufacturing Process

The synthesis of 1-methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine involves a two-step reductive amination process, as detailed in Chinese patent CN115124457B .

Step 1: Reductive Amination

  • Reactants: N-methylpiperazine and N-Boc-piperidin-4-one are combined in a solvent system (e.g., methanol/water).

  • Conditions: Sodium carbonate (base) and sodium dithionite (reducing agent) are added sequentially. The reaction is heated to 40°C for 4 hours, followed by filtration and solvent evaporation to isolate the intermediate N-Boc-1-methyl-4-(4-piperidinyl)piperazine .

Step 2: Deprotection and Acidification

  • Intermediate Treatment: The Boc-protected intermediate is dissolved in methanol and treated with a saturated hydrogen chloride solution to remove the Boc group.

  • Final Product: Stirring at room temperature for 2 hours yields the hydrochloride salt of the target compound. The reaction is completed by filtration and drying .

Advantages Over Traditional Methods

  • Cost-Effectiveness: Sodium dithionite is cheaper and safer than sodium borohydride or sodium triacetoxyborohydride .

  • Operational Simplicity: Reactions proceed at mild temperatures (10–100°C) without requiring cryogenic conditions .

Applications in Research and Industry

Pharmaceutical Development

This compound serves as a key intermediate in synthesizing drugs targeting neurological and psychiatric conditions. For example, derivatives are explored for:

  • Depression and Anxiety: Modifications to the piperazine core enhance binding to neurotransmitter receptors .

  • Neurodegenerative Diseases: Structural analogs exhibit potential in modulating acetylcholine or serotonin pathways .

Example Reaction Pathway

StepReagents/ConditionsProduct
1N-Boc-piperidin-4-one + N-methylpiperazine + Na₂S₂O₄N-Boc-1-methyl-4-(4-piperidinyl)piperazine
2HCl (methanol)1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Neuropharmacology

Studies focus on its interactions with central nervous system (CNS) receptors, including:

  • Serotonin Receptors: Analogues may influence mood regulation .

  • Dopamine Receptors: Potential applications in treating Parkinson’s disease .

Drug Design and Biochemical Research

The compound’s bipiperidyl structure allows for tailored modifications to optimize pharmacokinetic properties. For instance:

  • Solubility Enhancement: Introduction of hydrophilic groups improves bioavailability .

  • Receptor Binding Affinity: Structural modifications guide rational drug design .

Physical and Chemical Properties

Structural Characteristics

The molecule comprises:

  • Piperazine Core: A six-membered ring with two nitrogen atoms.

  • Methyl Substituent: Enhances lipophilicity for CNS penetration.

  • Bipiperidyl Moiety: Contributes to steric bulk and receptor specificity .

Solubility and Stability

PropertyValue
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, DMF) and methanol
StabilityStable under ambient conditions; sensitive to strong oxidizers
PurityCommercially available at ≥98.0% purity (GC/T)
SupplierProduct NumberQuantityPrice (USD)Purity
Alfa AesarH274081g$70.398%
TRCM2207252.5g$155N/A
Oakwood01812825g$180N/A
TCI AmericaM21975G5gN/A≥98.0%

Note: Prices updated as of 2024–2025 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator